molecular formula C11H22N2O2 B139092 Tert-butyl (piperidin-4-ylmethyl)carbamate CAS No. 135632-53-0

Tert-butyl (piperidin-4-ylmethyl)carbamate

Cat. No. B139092
M. Wt: 214.3 g/mol
InChI Key: VHYXAWLOJGIJPC-UHFFFAOYSA-N
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Description

Tert-butyl (piperidin-4-ylmethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. The tert-butyl group is commonly used in organic chemistry as a protecting group due to its steric bulk and ease of removal. Piperidine, a six-membered ring containing nitrogen, is a versatile building block in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate and related compounds involves multiple steps, including protection and deprotection reactions, reductions, and nucleophilic substitutions. For example, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid, which then behaves as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Another synthesis route includes the diastereoselective reduction of chiral enaminoesters and isomerization under basic conditions to obtain enantiomerically pure intermediates for nociceptin antagonists . Additionally, the synthesis of tert-butyl carbazates from piperidin-4-ones has been reported, highlighting the versatility of these compounds as intermediates .

Molecular Structure Analysis

The molecular structure of tert-butyl (piperidin-4-ylmethyl)carbamate derivatives has been characterized using various spectroscopic techniques, including NMR and single crystal X-ray diffraction. These studies provide insights into the preferred conformation of the heterocyclic ring and the geometrical isomerism of the compounds . The crystal and molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been determined, with typical bond lengths and angles for this class of piperazine-carboxylates10.

Chemical Reactions Analysis

The tert-butyl (piperidin-4-ylmethyl)carbamate framework is amenable to a variety of chemical transformations, making it a valuable building block in organic synthesis. These transformations include acylation, nucleophilic substitution, and reduction reactions . The presence of the tert-butyl group allows for selective reactions at other sites of the molecule while protecting the carbamate functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (piperidin-4-ylmethyl)carbamate derivatives are influenced by the presence of the tert-butyl group and the piperidine ring. These properties are essential for the compound's solubility, stability, and reactivity, which are critical factors in the synthesis and application of these intermediates. The melting points, yields, and spectroscopic data such as NMR are used to confirm the structure and purity of the synthesized compounds .

Scientific Research Applications

“Tert-butyl (piperidin-4-ylmethyl)carbamate” is a compound used in the field of organic chemistry, often as a reagent or intermediate in the synthesis of other compounds . Here are some potential applications based on its chemical properties:

  • Organic Synthesis

    • This compound can be used as a building block in the synthesis of a variety of organic compounds .
    • It can be used in the preparation of 9-substituted phenanthrene-based tylophorine analogs .
  • Pharmaceutical Research

    • Piperidine subunits, which are part of this compound’s structure, have been found to display important biological properties like antiviral, antidepressant effects, cytotoxic activity, and antimalarial activity .
    • Therefore, this compound could potentially be used in the development of new pharmaceuticals .
  • Material Science

    • Given its stable chemical structure, it could potentially be used in the development of new materials .

“Tert-butyl (piperidin-4-ylmethyl)carbamate” is a compound used in the field of organic chemistry, often as a reagent or intermediate in the synthesis of other compounds . Here are some potential applications based on its chemical properties:

  • Organic Synthesis

    • This compound can be used as a building block in the synthesis of a variety of organic compounds .
    • It can be used in the preparation of 9-substituted phenanthrene-based tylophorine analogs .
  • Pharmaceutical Research

    • Piperidine subunits, which are part of this compound’s structure, have been found to display important biological properties like antiviral, antidepressant effects, cytotoxic activity, and antimalarial activity .
    • Therefore, this compound could potentially be used in the development of new pharmaceuticals .
  • Material Science

    • Given its stable chemical structure, it could potentially be used in the development of new materials .

properties

IUPAC Name

tert-butyl N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYXAWLOJGIJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352339
Record name tert-Butyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (piperidin-4-ylmethyl)carbamate

CAS RN

135632-53-0
Record name tert-Butyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (piperidin-4-ylmethyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-tertbutyloxycarbonylaminomethylpiperidine 8 (4.79 g; 15.7 mmol) in 120 ml of MeOH is poured into a hydrogenation reactor. The 10% Pd/C-based catalyst is added (0.872 g; 0.82 mmol) and the mixture is subjected to a hydrogen pressure of 3.5 bars (50 psi) for 24 hours in a Parr type shaker. After filtration on celite and washing with methanol, the medium is concentrated in order to produce 3.36 g (Yield=100%) of product in the form of white crystals.
Quantity
4.79 g
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reactant
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120 mL
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0 (± 1) mol
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Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 28 g of 4-(tert-butoxycarbonylamino-methyl)-piperidine-1-carboxylic acid benzyl ester, 1 g of 10% palladium on carbon, 100 mL of THF and 200 mL of methanol was stirred under an atmosphere of hydrogen for 2 days. The mixture was filtered concentrated under reduced pressure. Drying under reduced pressure gave a white solid:
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
I Adlere, S Sun, A Zarca, L Roumen, M Gozelle… - European Journal of …, 2019 - Elsevier
Using the available structural information of the chemokine receptor CXCR4, we present hit finding and hit exploration studies that make use of virtual fragment screening, design, …
Number of citations: 15 www.sciencedirect.com
JR Abbott, TR Hodges, RN Daniels… - Journal of Medicinal …, 2018 - ACS Publications
Deregulated RAS activity, often the result of mutation, is implicated in approximately 30% of all human cancers. Despite this statistic, no clinically successful treatment for RAS-driven …
Number of citations: 34 pubs.acs.org
JM Decara, H Vázquez-Villa, J Brea… - Journal of medicinal …, 2022 - ACS Publications
Peptidic agonists of the glucagon-like peptide-1 receptor (GLP-1R) have gained a prominent role in the therapy of type-2 diabetes and are being considered for reducing food intake in …
Number of citations: 6 pubs.acs.org
A Horatscheck, A Andrijevic, AT Nchinda… - Journal of medicinal …, 2020 - ACS Publications
A series of 2,4-disubstituted imidazopyridines, originating from a SoftFocus Kinase library, was identified from a high throughput phenotypic screen against the human malaria parasite …
Number of citations: 12 pubs.acs.org
E Park, SJ Lee, H Moon, J Park, H Jeon… - Journal of Medicinal …, 2021 - ACS Publications
Janus kinase 1 (JAK1) plays a key role in most cytokine-mediated inflammatory and autoimmune responses through JAK/STAT signaling; thus, JAK1 inhibition is a promising …
Number of citations: 9 pubs.acs.org
K Tang, M Zhao, YH Wu, Q Wu, S Wang, Y Dong… - European Journal of …, 2022 - Elsevier
Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) encoded by the proto-oncogene PTPN11 is the first identified non-receptor protein tyrosine phosphatase. SHP2 …
Number of citations: 2 www.sciencedirect.com
X Liu, MW Wilson, K Liu, P Lee, L Yeomans… - Bioorganic & medicinal …, 2020 - Elsevier
Studies demonstrate that small molecule targeting of atypical protein kinase C (aPKC) may provide an effective means to control vascular permeability, prevent edema, and reduce …
Number of citations: 2 www.sciencedirect.com
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com
Y Cho, M Kang, SH Ji, HJ Jeong, JE Jung… - Journal of Medicinal …, 2023 - ACS Publications
A lack of the T cell-inflamed tumor microenvironment limits the efficacy of immune checkpoint inhibitors (ICIs). Activation of stimulator of interferon genes (STING)-mediated innate …
Number of citations: 2 pubs.acs.org
M Konstantinidou, A Oun, P Pathak, Z Wang… - … CHEMISTRY & NEW …, 2020 - research.rug.nl
Here we present the rational design and the synthetic methodologies towards proteolysis targeting chimeras (PROTACs) for the recently-emerged Parkinson’s target leucine-rich repeat …
Number of citations: 2 research.rug.nl

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